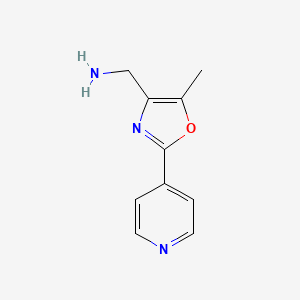

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

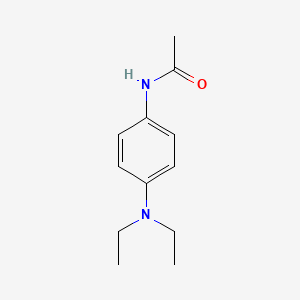

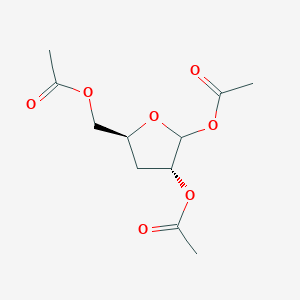

“4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole” is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol. It is used in the field of life sciences .

Synthesis Analysis

The synthesis of oxazoles, such as “4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole”, often involves the cyclodehydration of β-hydroxy amides using reagents like Deoxo-Fluor® . The oxidative aromatisation of oxazolines to the corresponding oxazoles can be achieved using commercial manganese dioxide .Molecular Structure Analysis

Oxazoles, including “4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The chemical reactions involving oxazoles are diverse and depend on the substitution pattern in the oxazole derivatives . Oxazoles can undergo various reactions, leading to a wide range of biological activities .科学的研究の応用

Antimicrobial Applications

Oxazole derivatives have been studied for their antimicrobial properties. A study reported the synthesis of oxazole compounds and examined their antibacterial potential against various strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus . The presence of the oxazole moiety can enhance the efficacy of these compounds against resistant microbial strains.

Anticancer Activity

The oxazole ring is a common feature in many anticancer agents. Its incorporation into new chemical entities can lead to the development of novel therapeutics with potential activity against various cancer types. The structural motif of oxazole is known to interact with biological targets that are relevant in cancer pathways .

Anti-inflammatory and Analgesic Effects

Compounds containing the oxazole ring have been identified to possess anti-inflammatory and analgesic effects. This is attributed to their ability to modulate the cyclooxygenase (COX) pathway, which is a key mediator in the inflammation process .

Antidiabetic Properties

Oxazole derivatives, such as aleglitazar, have been explored for their antidiabetic properties. These compounds can act on peroxisome proliferator-activated receptors (PPARs), which play a significant role in the regulation of glucose and lipid metabolism .

Antiobesity Potential

The structural diversity of oxazole derivatives allows for the exploration of antiobesity treatments. By targeting specific pathways involved in lipid metabolism and energy homeostasis, these compounds can contribute to the development of new weight management therapies .

Antioxidant Effects

Oxazole derivatives have shown antioxidant properties, which are crucial in combating oxidative stress—a factor involved in numerous diseases, including neurodegenerative disorders. The oxazole ring can scavenge free radicals and protect cells from oxidative damage .

Tyrosine Kinase Inhibition

Some oxazole derivatives act as tyrosine kinase inhibitors, which are important in the treatment of certain types of cancer. By inhibiting this enzyme, they can interfere with cell signaling pathways that promote tumor growth and proliferation .

Platelet Aggregation Inhibition

Oxazole compounds like ditazole have been used as platelet aggregation inhibitors. These agents can prevent the formation of blood clots, which is beneficial in the treatment of cardiovascular diseases and stroke prevention .

作用機序

Target of Action

Compounds with similar structures have been found to interact with alpha-synuclein (α-syn), an intrinsically disordered protein that in pathological conditions creates amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

Related compounds have been shown to inhibit the aggregation of α-syn, thereby potentially reducing neurotoxicity .

Biochemical Pathways

The compound may affect the biochemical pathways involving α-syn. In Parkinson’s disease, misfolded α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . By inhibiting α-syn aggregation, the compound could potentially disrupt this pathway and its downstream effects.

Result of Action

The result of the compound’s action could potentially be a reduction in neurotoxicity and neurodegeneration caused by α-syn aggregation . This could have implications for the treatment of neurodegenerative diseases like Parkinson’s disease.

特性

IUPAC Name |

(5-methyl-2-pyridin-4-yl-1,3-oxazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-9(6-11)13-10(14-7)8-2-4-12-5-3-8/h2-5H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCRUMHPDSDVHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=NC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650354 |

Source

|

| Record name | 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole | |

CAS RN |

914637-10-8 |

Source

|

| Record name | 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)

-amino]acetic acid](/img/structure/B1328800.png)

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)